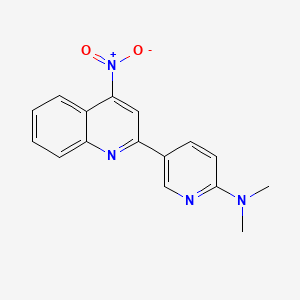
N,N-dimethyl-5-(4-nitroquinolin-2-yl)pyridin-2-amine
Cat. No. B8339974
M. Wt: 294.31 g/mol
InChI Key: PPYICBMICSQQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691187B2
Procedure details


N,N-Dimethyl-5-(4-nitroquinolin-2-yl)pyridin-2-amine T480P was prepared using general procedure A from 2-Bromo-4-nitroquinoline (50 mg, 0.2 mmol) and (6-(dimethylamino)pyridin-3-yl)boronic acid (34 mg, 0.2 mmol). The product was obtained as a yellow solid (40 mg, 68%). 1H NMR (400 MHz, CDCl3): δ 8.99 (d, J=2.4 Hz, 1H), 8.36-8.34 (m, 2H), 8.30 (s, 1H), 8.19 (m, 1H), 7.81 (m, 1H), 7.65 (m, 1H), 6.66 (d, J=9.0 Hz, 1H), 3.21 (s, 6H); MS (ESI): 295 (M+H+).



Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:15][N:16]([CH3:26])[C:17]1[N:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1>>[CH3:15][N:16]([CH3:26])[C:17]1[CH:18]=[CH:19][C:20]([C:2]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[CH:21][N:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
34 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=C(C=N1)B(O)O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=NC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-])C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 mg | |
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
